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Compound of Interest

Compound Name: ST-1006

Cat. No.: B15140489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of ST-1006 across the

four subtypes of histamine receptors (H1, H2, H3, and H4). ST-1006 is recognized as a potent

agonist for the histamine H4 receptor, exhibiting a high binding affinity as indicated by its pKi

value of 7.94.[1] This guide aims to objectively present the available experimental data on its

cross-reactivity with other histamine receptor subtypes, offering valuable insights for

researchers engaged in the development of selective histamine receptor ligands.

Comparative Binding Affinity of ST-1006
The selectivity of a compound for its intended target is a critical aspect of drug development, as

off-target interactions can lead to undesirable side effects. The following table summarizes the

known binding affinities of ST-1006 for human histamine H1, H3, and H4 receptors. The data is

presented in pKi values, where a higher value indicates a stronger binding affinity.

Receptor Subtype Ligand pKi Reference

H1 Receptor ST-1006 < 6.0 --INVALID-LINK--

H3 Receptor ST-1006 6.3 [2]

H4 Receptor ST-1006 7.94 [1]
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Note: Binding affinity data for ST-1006 at the H2 receptor is not readily available in the public

domain.

This data indicates that ST-1006 possesses a significantly higher affinity for the H4 receptor

compared to the H1 and H3 receptors, suggesting a degree of selectivity.

Experimental Methodologies
The determination of ligand binding affinities for G-protein coupled receptors, such as

histamine receptors, is typically achieved through in vitro radioligand binding assays. While the

specific protocol for generating the ST-1006 data is not detailed in the available public sources,

a general methodology for such an assay is outlined below.

Radioligand Competition Binding Assay
This technique measures the ability of a non-radiolabeled compound (in this case, ST-1006) to

displace a known radiolabeled ligand that has a high affinity and selectivity for the target

receptor.

Objective: To determine the binding affinity (Ki) of ST-1006 for histamine H1, H2, H3, and H4

receptors.

Materials:

Cell membranes prepared from cell lines stably expressing the human histamine receptor of

interest (H1, H2, H3, or H4).

A suitable radioligand for each receptor subtype (e.g., [3H]mepyramine for H1, [3H]tiotidine

for H2, [3H]Nα-methylhistamine for H3, and [3H]histamine for H4).

ST-1006 of high purity.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation fluid and a scintillation counter.
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Caption: Workflow for a Radioligand Competition Binding Assay.

Procedure:

Incubation: A constant concentration of the radioligand is incubated with the receptor-

containing cell membranes in the presence of varying concentrations of the unlabeled test

compound (ST-1006). A control group with no test compound is included to determine total

binding.

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow

the binding to reach equilibrium.

Separation: The bound radioligand is separated from the unbound radioligand. This is

commonly achieved by rapid filtration through glass fiber filters, which trap the cell

membranes with the bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound

radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand

against the logarithm of the concentration of the competing ligand (ST-1006). This generates

a sigmoidal competition curve from which the IC50 (the concentration of the competing

ligand that displaces 50% of the specific radioligand binding) can be determined. The Ki

value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes

into account the concentration and affinity of the radioligand.

Histamine Receptor Signaling Pathways
Understanding the signaling pathways associated with each histamine receptor subtype is

crucial for interpreting the functional consequences of ligand binding.
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Caption: Simplified Signaling Pathways of Histamine Receptors.

H1 Receptor: Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC),

which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in

an increase in intracellular calcium and activation of protein kinase C (PKC).[3]

H2 Receptor: Couples to Gs, activating adenylyl cyclase and leading to an increase in

intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3]

H3 Receptor: Couples to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cAMP

levels.[3]
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H4 Receptor: Also couples to Gi/o, leading to the inhibition of adenylyl cyclase and a

decrease in cAMP. Additionally, H4 receptor activation can induce intracellular calcium

mobilization.[3]

The selective activation of the H4 receptor by ST-1006 would primarily initiate Gi/o-mediated

signaling cascades, which are known to play a role in immune cell chemotaxis and

inflammatory responses. Its lower affinity for H1 and H3 receptors suggests a reduced

likelihood of activating their respective signaling pathways at therapeutic concentrations

designed to target the H4 receptor. However, without data for the H2 receptor, a complete

picture of its selectivity and potential off-target effects remains to be elucidated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. guidetopharmacology.org [guidetopharmacology.org]

3. Histamine receptor - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [ST-1006: A Comparative Analysis of its Cross-Reactivity
with Histamine Receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140489#st-1006-cross-reactivity-with-other-
histamine-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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